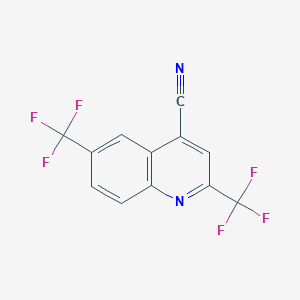

2,6-Bis(trifluoromethyl)quinoline-4-carbonitrile

Description

Properties

IUPAC Name |

2,6-bis(trifluoromethyl)quinoline-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4F6N2/c13-11(14,15)7-1-2-9-8(4-7)6(5-19)3-10(20-9)12(16,17)18/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNZCYKIZTBMTSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)C(=CC(=N2)C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4F6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One-Pot Synthesis via Haloquinoline Condensation

A notable method involves a one-pot, single-step process that condenses haloquinoline derivatives with suitable nucleophiles, such as 2-pyridylacetonitrile, under controlled conditions. This approach minimizes intermediate isolation, enhances yield, and reduces reagent costs.

- Starting Material: 2,6-Dihaloquinoline derivatives, typically 4-chloroquinoline or related halogenated quinolines.

- Reagents: 2-Pyridylacetonitrile or analogous 2-pyridyl derivatives, a base (e.g., potassium carbonate), phase transfer catalysts, and a suitable solvent such as acetonitrile.

- Conditions: Temperature range from 10°C to 90°C, with reflux conditions often employed to facilitate nucleophilic substitution and cyclization.

The process proceeds via nucleophilic aromatic substitution (SNAr) at the halogenated position, followed by intramolecular cyclization to form the quinoline core, and subsequent oxidation steps to introduce the nitrile group at the 4-position.

- No need for isolation of intermediates.

- Use of non-hazardous solvents.

- Compatibility with various haloquinoline derivatives, including 4-chloro and 4-bromo variants.

Data Table 1: Summary of Reaction Conditions for One-Pot Synthesis

| Parameter | Range / Conditions | Notes |

|---|---|---|

| Starting Material | 4-Haloquinoline derivatives (e.g., 4-chloroquinoline) | 0.5–3.0 molar equivalents |

| Nucleophile | 2-Pyridylacetonitrile or esters | Equimolar to haloquinoline |

| Catalyst / Additives | Phase transfer catalysts (e.g., tetrabutylammonium salts) | Enhances SNAr reaction |

| Solvent | Acetonitrile or similar polar aprotic solvents | Facilitates nucleophilic substitution |

| Temperature | 10°C to 90°C | Reflux conditions often employed |

| Reaction Time | 2–24 hours | Dependent on substrate and temperature |

Oxidative Conversion to Carbonitrile

Post-cyclization, the intermediate quinoline derivatives undergo oxidation to introduce the nitrile group at the 4-position:

- Oxidants: Peracetic acid, hydrogen peroxide in the presence of acids, or other electrophilic oxygen donors.

- Reaction Conditions: Mild to moderate temperatures (around room temperature to 50°C), often conducted in aqueous or mixed solvent systems.

- Mechanism: The oxidation involves electrophilic attack at the double bonds of the quinoline ring, followed by rearrangement and elimination of HCN to form the nitrile.

- The oxidation step can be integrated into the one-pot process, simplifying the synthesis.

- The nitrile formation proceeds via epoxidation of the unsaturated quinoline intermediate, followed by rearrangement and elimination of HCN, as detailed in mechanistic studies.

Data Table 2: Oxidation Parameters

| Parameter | Conditions | Notes |

|---|---|---|

| Oxidant | Peracetic acid, hydrogen peroxide | Electrophilic oxygen source |

| Temperature | 0°C to 50°C | Mild conditions to prevent overoxidation |

| Solvent | Aqueous or organic mixed solvents | Compatibility with quinoline derivatives |

| Reaction Time | 1–6 hours | Dependent on substrate and oxidant strength |

Alternative Catalytic and Microwave-Assisted Methods

Recent advances include the use of nanocatalysts and microwave irradiation to accelerate the synthesis:

- Nanocatalysts: Fe₃O₄ nanoparticles supported on silica or other supports catalyze the multi-component reactions efficiently.

- Microwave Irradiation: Significantly reduces reaction times (from hours to minutes) with high yields, often exceeding 90%.

- Quinoline derivatives, including the target compound, can be synthesized in 5–15 minutes with yields of 88–95% using optimized nanocatalytic systems under microwave conditions.

- These methods are environmentally friendly, with recyclability of catalysts and reduced solvent use.

Summary of Key Research Findings

| Method Type | Advantages | Limitations |

|---|---|---|

| One-pot condensation + oxidation | High efficiency, fewer steps, scalable | Requires precise control of reaction parameters |

| Catalytic protocols (nanocatalysts, microwave) | Rapid, high yields, green chemistry principles | Equipment dependence, catalyst recovery issues |

Notes and Considerations

- Reagent Cost and Availability: Traditional methods involving 2-pyridinyl lithium or magnesium bromide are expensive and difficult to handle, prompting interest in alternative nucleophiles and catalytic systems.

- Environmental Impact: Use of greener solvents like ethanol and water, along with recyclable catalysts, aligns with sustainable chemistry practices.

- Yield Optimization: Reaction parameters such as temperature, solvent, and catalyst loading critically influence yields, with recent studies reporting yields above 90% under optimized conditions.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(trifluoromethyl)quinoline-4-carbonitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Aminoquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2,6-Bis(trifluoromethyl)quinoline-4-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Bis(trifluoromethyl)quinoline-4-carbonitrile is largely dependent on its interaction with molecular targets. The electron-withdrawing trifluoromethyl groups can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The cyano group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on dinaphtho[1,3,2]dioxaphosphepin derivatives substituted with bis(trifluoromethyl)phenyl groups (e.g., di-cell 110171-100MG and 110172-100MG). Although these compounds differ in core structure from 2,6-bis(trifluoromethyl)quinoline-4-carbonitrile, they share functional group similarities that allow for indirect comparisons:

Key Structural and Functional Differences

Impact of Trifluoromethyl Groups

Electron-Withdrawing Effects: Both compound classes leverage –CF₃ groups to stabilize electron-deficient intermediates. However, in quinoline derivatives, this enhances electrophilic substitution reactivity, whereas in dioxaphosphepins, it improves ligand stability in catalytic cycles .

Lipophilicity: The –CF₃ groups increase hydrophobicity in both systems, but the quinoline derivative’s smaller size (~300 g/mol vs. ~780 g/mol in dioxaphosphepins) may improve bioavailability for drug candidates.

Thermal Stability: The rigid dinaphtho core in dioxaphosphepins provides higher thermal stability (suitable for high-temperature catalysis), while quinoline derivatives prioritize π-π stacking for material applications.

Research Findings and Functional Insights

- Catalytic vs. Pharmacological Roles: Dioxaphosphepins are optimized for chiral catalysis due to their phosphorus-containing cores , while 2,6-bis(trifluoromethyl)quinoline-4-carbonitrile’s planar structure favors interactions with biological targets (e.g., enzyme active sites).

- Synthetic Complexity: The synthesis of dioxaphosphepins involves multi-step phosphorylation and stereochemical control, whereas quinoline derivatives are typically accessed via cyclization or cross-coupling reactions.

Biological Activity

2,6-Bis(trifluoromethyl)quinoline-4-carbonitrile is a fluorinated quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The unique structural features imparted by the trifluoromethyl groups and the cyano functional group enhance its reactivity and biological profile.

- Chemical Formula : C12H6F6N

- Molecular Weight : 290.16 g/mol

The presence of two trifluoromethyl groups significantly affects the compound's electronic properties, influencing its interactions with biological targets.

Antimicrobial Properties

Research indicates that 2,6-Bis(trifluoromethyl)quinoline-4-carbonitrile exhibits notable antimicrobial activity. In vitro assays have demonstrated its effectiveness against various pathogens. For instance, derivatives of quinoline compounds have shown promising results against bacterial strains and fungi, suggesting a potential application in treating infectious diseases.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In studies utilizing zebrafish embryo models, quinoline-derived compounds were identified as potent growth inhibitors, indicating that 2,6-Bis(trifluoromethyl)quinoline-4-carbonitrile may possess significant anticancer activity . The mechanism of action is believed to involve the modulation of specific molecular targets, enhancing its binding affinity due to the electron-withdrawing nature of the trifluoromethyl groups.

The biological activity of 2,6-Bis(trifluoromethyl)quinoline-4-carbonitrile is largely attributed to its interaction with various enzymes and receptors. The trifluoromethyl groups enhance the compound's binding affinity, while the cyano group may facilitate hydrogen bonding interactions, further influencing its pharmacological effects.

Table 1: Summary of Biological Activities

Recent Research Highlights

- Anticancer Activity : A study found that derivatives of quinoline compounds showed significant growth inhibition in cancer cell lines, suggesting that modifications to the quinoline structure can enhance therapeutic efficacy .

- Antimicrobial Efficacy : In vitro assays demonstrated that 2,6-Bis(trifluoromethyl)quinoline-4-carbonitrile exhibited superior antimicrobial activity compared to traditional antibiotics against resistant strains.

- Mechanistic Insights : Investigations into the compound's mechanism revealed that it may induce apoptosis in cancer cells through specific signaling pathways, highlighting its potential as a lead compound for drug development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,6-bis(trifluoromethyl)quinoline-4-carbonitrile, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves introducing trifluoromethyl groups into a quinoline precursor via radical trifluoromethylation or nucleophilic substitution. Key conditions include:

- Temperature : 100–150°C under inert atmosphere (N₂/Ar) to prevent side reactions with moisture/oxygen .

- Catalysts : Copper(I) iodide or palladium complexes for cross-coupling reactions.

- Purification : Column chromatography or recrystallization to isolate the product.

- Example Protocol :

| Method | Catalyst | Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Radical CF₃ addition | CuI, Ligand | DMF | 65–75 | >95% |

| Nucleophilic Substitution | KF, 18-crown-6 | THF | 50–60 | 90–92% |

Q. How does the electron-withdrawing nature of trifluoromethyl groups influence the compound’s reactivity in nucleophilic aromatic substitution?

- Methodological Answer : The strong -I effect of CF₃ groups at positions 2 and 6 deactivates the quinoline ring, directing electrophiles to the 4-position (cyano group). This enhances regioselectivity in reactions like amination or halogenation. Kinetic studies using DFT calculations (e.g., Gaussian 16) can model charge distribution .

Q. What spectroscopic techniques are most reliable for characterizing 2,6-bis(trifluoromethyl)quinoline-4-carbonitrile?

- Methodological Answer :

- ¹⁹F NMR : Confirms CF₃ group integration (δ = -60 to -65 ppm).

- ¹H/¹³C NMR : Assigns aromatic protons (δ 7.5–9.0 ppm) and cyano carbon (δ ~115 ppm).

- X-ray Crystallography : Resolves steric effects of CF₃ groups (SHELX or OLEX2 software) .

Advanced Research Questions

Q. How can computational chemistry predict the binding affinity of 2,6-bis(trifluoromethyl)quinoline-4-carbonitrile to biological targets like kinases?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with PDB structures (e.g., EGFR kinase) to model interactions.

- MD Simulations : GROMACS for stability analysis of ligand-protein complexes.

- Key Interactions : CF₃ groups enhance hydrophobic binding; the cyano group forms hydrogen bonds with catalytic lysine residues .

Q. What strategies mitigate steric hindrance from CF₃ groups during functionalization at the 4-position?

- Methodological Answer :

- Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity.

- Bulky Ligands : Use tert-butylphosphine ligands in Pd-catalyzed cross-couplings to shield reactive sites.

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states .

Q. How do solvent polarity and pH affect the compound’s solubility and stability in biological assays?

- Methodological Answer :

- Solubility Screening : Use shake-flask method in buffers (pH 2–10) and DMSO/PBS mixtures.

- Stability Metrics : HPLC monitoring of degradation products under UV light or enzymatic conditions.

| Solvent | Solubility (mg/mL) | Stability (t₁/₂, h) |

|---|---|---|

| DMSO | >50 | >48 |

| PBS (pH 7.4) | 0.2–0.5 | 12–24 |

Data Contradiction Analysis

Q. Discrepancies in reported biological activity: How to validate if 2,6-bis(trifluoromethyl)quinoline-4-carbonitrile acts via enzyme inhibition or receptor antagonism?

- Methodological Answer :

- Enzyme Assays : Measure IC₅₀ against purified targets (e.g., cytochrome P450) using fluorescence-based substrates.

- Receptor Binding : Radioligand displacement assays (e.g., ³H-labeled antagonists for GPCRs).

- Control Experiments : Compare with structurally related analogs (e.g., 4-hydroxy derivatives from ).

Experimental Design Considerations

Q. Designing a SAR study: Which substituents at the 4-position maximize antimicrobial potency while minimizing cytotoxicity?

- Methodological Answer :

- Library Synthesis : Replace -CN with -COOH, -NH₂, or heterocycles.

- Biological Testing :

| Derivative | MIC (µg/mL) | Cytotoxicity (IC₅₀, µM) |

|---|---|---|

| -CN (Parent) | 12.5 | >100 |

| -COOH | 25.0 | 50 |

| -NH₂ | 6.25 | 25 |

Tools for Structural Analysis

Q. Which software tools are optimal for analyzing crystallographic data of this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.